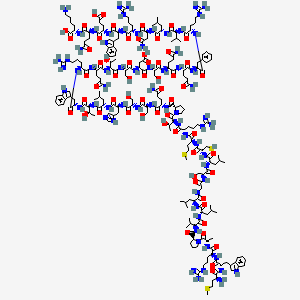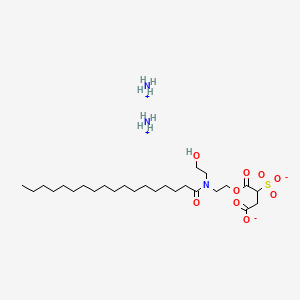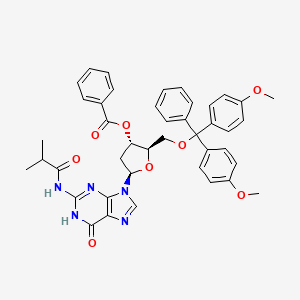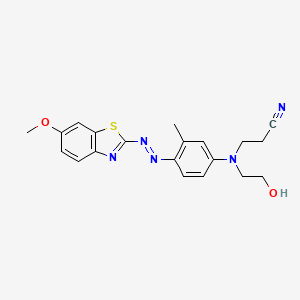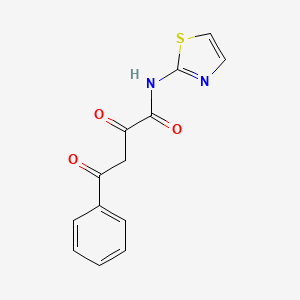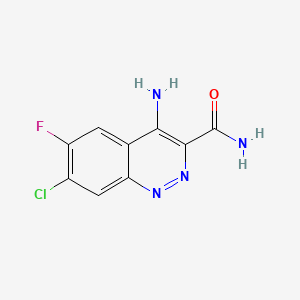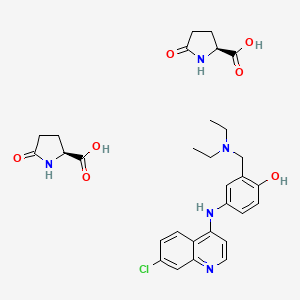
Einecs 300-472-0
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 300-472-0 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.
Méthodes De Préparation
Reagent Selection: Choosing appropriate starting materials and reagents.
Reaction Conditions: Controlling temperature, pressure, and pH to optimize yield and purity.
Purification: Using techniques such as distillation, crystallization, or chromatography to isolate the desired product.
Industrial production methods may involve large-scale chemical reactors and continuous processing techniques to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Einecs 300-472-0 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of one functional group with another under specific conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Applications De Recherche Scientifique
Einecs 300-472-0 has diverse applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential and pharmacological properties.
Mécanisme D'action
The mechanism of action of Einecs 300-472-0 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and safety profile.
Comparaison Avec Des Composés Similaires
Einecs 300-472-0 can be compared with other similar compounds listed in the EINECS inventory. These compounds may share structural similarities but differ in their chemical properties and applications. Some similar compounds include:
Amyl nitrite: (Einecs 203-770-8)
Bismuth tetroxide: (Einecs 234-985-5)
Mercurous oxide: (Einecs 239-934-0)
Each of these compounds has unique characteristics that make them suitable for specific applications, highlighting the versatility and importance of chemical diversity in scientific research and industry.
Propriétés
Numéro CAS |
93940-73-9 |
|---|---|
Formule moléculaire |
C30H36ClN5O7 |
Poids moléculaire |
614.1 g/mol |
Nom IUPAC |
4-[(7-chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H22ClN3O.2C5H7NO3/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19;2*7-4-2-1-3(6-4)5(8)9/h5-12,25H,3-4,13H2,1-2H3,(H,22,23);2*3H,1-2H2,(H,6,7)(H,8,9)/t;2*3-/m.00/s1 |
Clé InChI |
QRZSUPISJKVWCJ-YHUPNWGDSA-N |
SMILES isomérique |
CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.C1CC(=O)N[C@@H]1C(=O)O.C1CC(=O)N[C@@H]1C(=O)O |
SMILES canonique |
CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,9-bis[2-(2-hydroxyethylamino)ethylamino]benzo[g]isoquinoline-5,10-dione;(Z)-but-2-enedioic acid](/img/structure/B12709117.png)

![[(3S,3aR,6S,6aS)-3-[4-[2-(1H-benzimidazol-2-yl)ethyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12709148.png)


